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Compound of Interest

Compound Name: BAY-386

CAS No.: 1256941-06-6

Cat. No.: B605935 Get Quote

Executive Summary
BAY-386 (CAS: 1256941-06-6) is a high-affinity, selective, and reversible small-molecule

antagonist of Protease-Activated Receptor 1 (PAR-1), also known as the Thrombin Receptor

(F2R). Developed by Bayer AG and released to the scientific community through the Donated

Chemical Probes (DCP) initiative, BAY-386 serves as a critical tool for dissecting the role of

thrombin signaling in platelet activation, inflammation, and vascular biology without the

confounding variables often associated with genetic knockouts.

This guide details the preliminary studies required to validate BAY-386 utility, focusing on its

physicochemical properties, mechanism of action (MoA), and the specific experimental

protocols used to confirm its potency and selectivity.
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Property Metric

Target PAR-1 (F2R)

Primary Mechanism
Orthosteric Antagonism (blocks Tethered Ligand

binding)

Potency (IC50) 10 nM (Functional Ca2+ flux in HEK293)

Binding Affinity (Ki/IC50)
56 nM (Radioligand binding in platelet

membranes)

Selectivity
>100-fold vs. PAR-4; Clean profile against

standard GPCR panels

Negative Control BAY-448 (Structurally matched inactive analog)

Mechanism of Action (MoA)
PAR-1 is a G-protein coupled receptor (GPCR) uniquely activated by proteolytic cleavage.[1][2]

[3] Thrombin cleaves the N-terminal exodomain of PAR-1, exposing a new N-terminus

(tethered ligand) that folds back to activate the receptor.

BAY-386 Action: BAY-386 binds to the extracellular ligand-binding pocket of PAR-1, preventing

the tethered ligand from engaging the receptor core. This blockade inhibits the downstream

coupling to G

q, G

i, and G

12/13 families, effectively silencing thrombin-induced signaling.

Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway inhibited by BAY-386.
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Caption: BAY-386 prevents the tethered ligand from activating PAR-1, halting the Gq-mediated

Calcium cascade.

In Vitro Profiling Protocols
To validate BAY-386 in a new experimental setting, researchers should replicate the following

preliminary studies. These protocols establish the "Go/No-Go" criteria for using the probe.

Study 1: Target Engagement (Radioligand Binding)
Objective: Determine the binding affinity (

or

) of BAY-386 for PAR-1 using human platelet membranes.

Rationale: Functional assays can be prone to amplification artifacts. Direct binding confirms

the compound physically occupies the receptor.

Protocol:

Preparation: Isolate membranes from human platelets or HEK293 cells stably expressing

PAR-1.

Tracer: Use a radiolabeled high-affinity PAR-1 ligand (e.g.,

-Vorapaxar or a high-affinity peptide tracer).

Incubation:

Mix membranes (10-20

g protein) with the radioligand (at

concentration).

Add BAY-386 in a dose-response series (e.g., 0.1 nM to 10

M).
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Include BAY-448 (negative control) in parallel.[4]

Termination: Filter through glass fiber filters (GF/B) pre-soaked in PEI to reduce non-specific

binding. Wash 3x with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting.

Validation Criteria: BAY-386 should exhibit an

nM. BAY-448 should show no displacement up to 10

M.

Study 2: Functional Potency (Calcium Mobilization)
Objective: Measure the ability of BAY-386 to inhibit thrombin-induced intracellular calcium

release.

Rationale: PAR-1 couples primarily to

, leading to a rapid spike in cytosolic calcium. This is the standard readout for PAR-1
antagonists.

Protocol:

Cell System: HEK293 cells (endogenous PAR-1 is often sufficient, or use overexpressing

lines).

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 30-

60 minutes at 37°C.

Pre-incubation: Treat cells with BAY-386 (serial dilutions) for 15-30 minutes.

Stimulation: Inject Thrombin (EC80 concentration, typically 1-3 nM) or TRAP-6 (PAR-1

agonist peptide).

Readout: Monitor fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader)

or kinetic plate reader.
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Data Processing: Calculate signal inhibition relative to DMSO control.

Validation Criteria:

should be

nM.

Study 3: Physiological Relevance (Platelet Aggregation)
Objective: Confirm that molecular inhibition translates to physiological function (anti-thrombotic

activity).

Rationale: Platelet aggregation is the primary clinical endpoint for PAR-1 antagonists.

Protocol:

Sample: Fresh human blood drawn into citrate (anticoagulant). Centrifuge to obtain Platelet-

Rich Plasma (PRP).

Apparatus: Light Transmission Aggregometer (LTA).

Treatment: Incubate PRP with BAY-386 (0.1 - 10

M) for 5 minutes at 37°C.

Agonist: Add TRAP-6 (10-20

M) or Thrombin (if using washed platelets).

Note: TRAP-6 is preferred in PRP to avoid fibrin clotting issues associated with Thrombin.

Measurement: Record light transmission (aggregation) for 5-10 minutes.

Validation Criteria: Dose-dependent inhibition of aggregation with full blockade observed at

M.

Selectivity & Safety Profiling
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A critical aspect of a "Chemical Probe" is its selectivity. BAY-386 has been characterized to

ensure observed effects are on-target.

Selectivity Screen (Counter-Screening)
To ensure data integrity, BAY-386 must be tested against closely related receptors.

Target Assay Type Result Implication

PAR-4
Ca2+ Flux /

Aggregation M

No interference with

secondary thrombin

receptor.

PAR-2 Ca2+ Flux Inactive
Specific to

Thrombin/PAR-1 axis.

GPCR Panel
Binding

(Cerep/Eurofins)
Clean profile

Low risk of off-target

side effects in

complex models.

The Negative Control: BAY-448
Crucial for Scientific Integrity: Whenever BAY-386 is used in a biological assay, BAY-448 must

be used at the same concentration.

Structure: BAY-448 is structurally similar to BAY-386 but lacks the key pharmacophore

elements required for PAR-1 binding.

Interpretation: If a biological effect (e.g., cell death, migration change) is seen with both BAY-
386 and BAY-448, the effect is off-target and not PAR-1 mediated.

Experimental Workflow Visualization
The following diagram depicts the recommended screening cascade for researchers validating

BAY-386 in a new disease model (e.g., oncology or inflammation).
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Caption: Validation cascade ensuring observed phenotypes are strictly PAR-1 mediated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

2. Biased agonism of protease-activated receptor 1 by activated protein C caused by
noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]

3. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the
antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b605935?utm_src=pdf-body-img
https://elifesciences.org/articles/34311
https://www.benchchem.com/product/b605935?utm_src=pdf-body
https://www.sgc-ffm.uni-frankfurt.de/#!specificprobeoverview/BAY-386
https://pubmed.ncbi.nlm.nih.gov/22845871/
https://www.benchchem.com/product/b605935?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5580498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3537315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3537315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3531875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3531875/
https://pubs.acs.org/doi/10.1021/acschembio.2c00877
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Guide: Preliminary Studies & Characterization
of BAY-386]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605935#preliminary-studies-involving-bay-386]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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